molecular formula C18H18N2O4 B11000267 N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

Cat. No.: B11000267
M. Wt: 326.3 g/mol
InChI Key: CVVARPKUBMYFPH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a 2,4-dimethoxyphenyl group and an indol-4-yloxy group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide typically involves the following steps:

    Formation of the Indol-4-yloxy Intermediate: The indole ring is first functionalized to introduce the 4-yloxy group. This can be achieved through a nucleophilic substitution reaction using an appropriate leaving group and a nucleophile.

    Coupling with 2,4-dimethoxyphenyl Acetamide: The indol-4-yloxy intermediate is then coupled with 2,4-dimethoxyphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological effects.

    Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yloxy)acetamide: This compound has a similar structure but with the indole group attached at the 3-position instead of the 4-position.

    N-(2,4-dimethoxyphenyl)-2-(1H-indol-5-yloxy)acetamide: This compound has the indole group attached at the 5-position.

    N-(2,4-dimethoxyphenyl)-2-(1H-indol-6-yloxy)acetamide: This compound has the indole group attached at the 6-position.

The uniqueness of this compound lies in its specific structural configuration, which may result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide

InChI

InChI=1S/C18H18N2O4/c1-22-12-6-7-15(17(10-12)23-2)20-18(21)11-24-16-5-3-4-14-13(16)8-9-19-14/h3-10,19H,11H2,1-2H3,(H,20,21)

InChI Key

CVVARPKUBMYFPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC

Origin of Product

United States

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